Synthesis Yield: 4-Chloro-3-nitrobenzaldehyde vs. 4-Fluoro-3-nitrobenzaldehyde via Halogen Exchange
4-Chloro-3-nitrobenzaldehyde can be converted to 4-fluoro-3-nitrobenzaldehyde via halogen exchange with potassium fluoride, achieving an 88% yield under optimized conditions. This conversion demonstrates the compound's utility as a precursor for fluoro analogs, which are often inaccessible via direct nitration of fluorobenzaldehydes. The reaction proceeds with complete consumption of the starting chloro compound within 3 hours at 160°C in DMF [1]. The resulting 4-fluoro-3-nitrobenzaldehyde has a distinct melting point (42–44°C) compared to the chloro precursor (61–63°C), highlighting the significant physical property shift achieved through halogen substitution [2].
| Evidence Dimension | Conversion yield for halogen exchange fluorination |
|---|---|
| Target Compound Data | Consumed completely; yields 4-fluoro-3-nitrobenzaldehyde at 88% theoretical yield |
| Comparator Or Baseline | 4-Fluoro-3-nitrobenzaldehyde (product); yield: 88% from 4-chloro-3-nitrobenzaldehyde |
| Quantified Difference | 88% conversion yield from chloro to fluoro analog |
| Conditions | KF (1.1 eq), DMF, 160°C, 3 hours |
Why This Matters
This quantitative conversion efficiency establishes 4-chloro-3-nitrobenzaldehyde as a reliable precursor for accessing valuable fluoro-nitrobenzaldehydes, which may be difficult to synthesize directly, thereby expanding synthetic options in medicinal chemistry programs.
- [1] Bayer AG. (1984). Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes. U.S. Patent No. 4,456,772. View Source
- [2] Bayer AG. (1984). Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes. U.S. Patent No. 4,456,772. View Source
